

Preliminary studies on Tazofelone

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Compound of Interest

Compound Name: Tazofelone

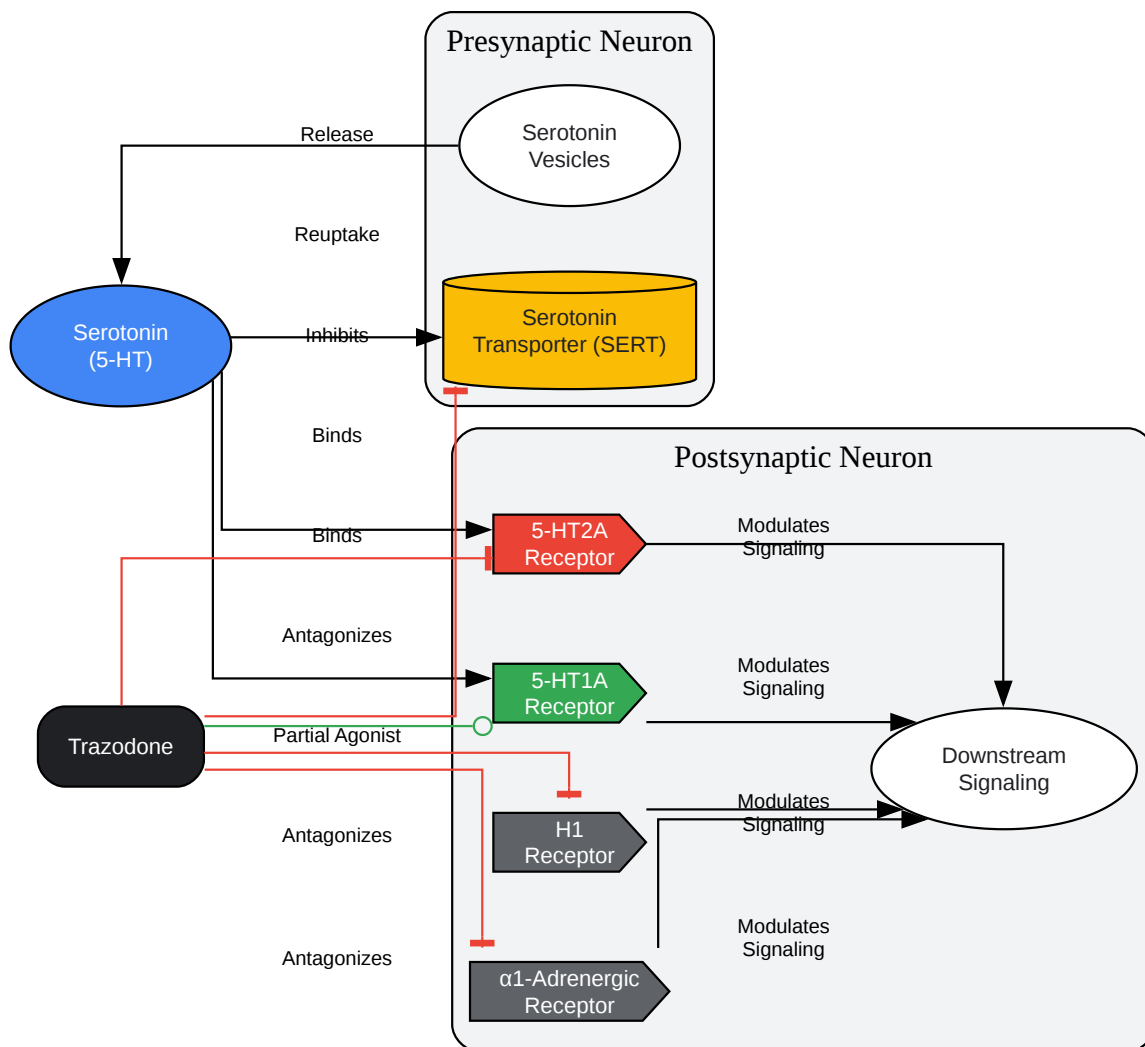
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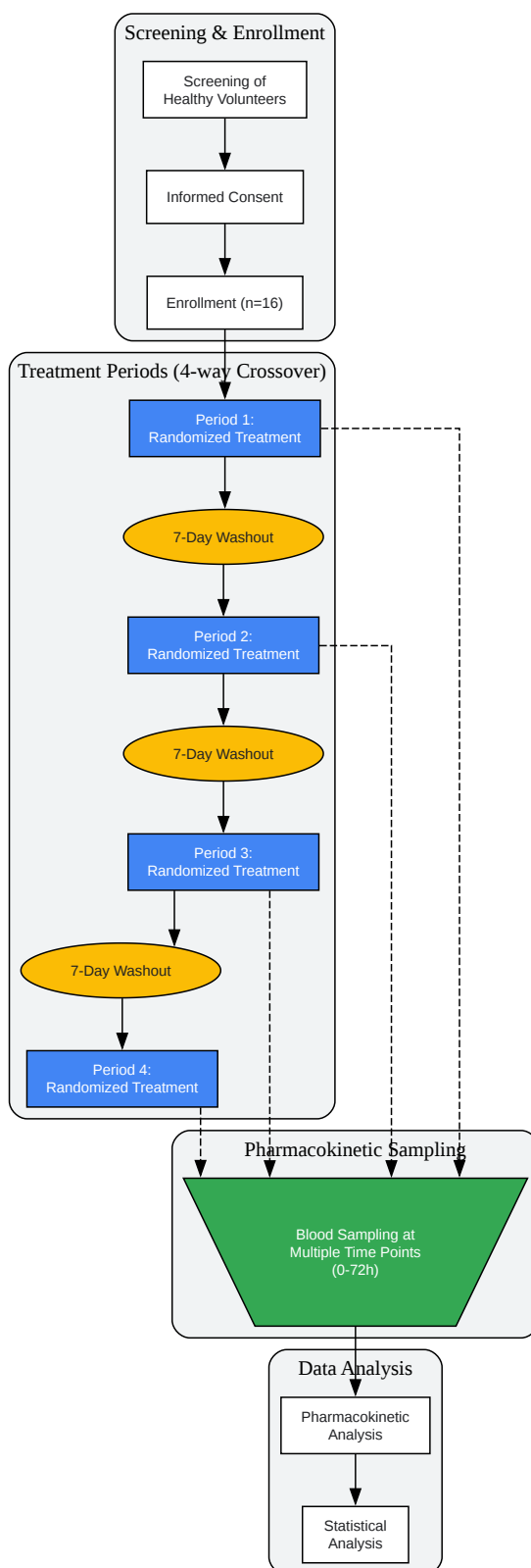
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Mechanism of Action

Trazodone is an antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its therapeutic effects are attributed to its complex interaction with the serotonergic system.[3] The primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][4] Additionally, Trazodone is a potent antagonist at 5-HT_{2A} and 5-HT_{2C} serotonin receptors.[1][2] This antagonism is believed to contribute to its antidepressant and anxiolytic effects and may mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction.[1][5]

Trazodone also exhibits antagonism at α ₁-adrenergic and histamine H₁ receptors, which is thought to be responsible for its sedative effects.[1][3] Its active metabolite, m-chlorophenylpiperazine (mCPP), is also pharmacologically active.[2][4] The full spectrum of Trazodone's mechanism of action is not entirely understood.[1]





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